![molecular formula C18H11N3OS2 B2453445 N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 681159-65-9](/img/structure/B2453445.png)

N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

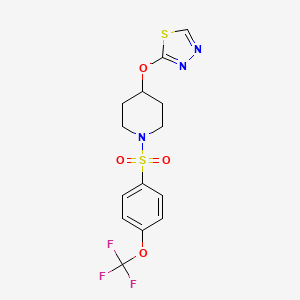

“N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide” is a derivative of 8H-Indeno[1,2-d]thiazole . It has been synthesized and evaluated for its biochemical activities against SARS-CoV-2 3CL protease . The compound has shown inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .

Molecular Structure Analysis

The molecular structure of this compound is characterized by an indene moiety that interacts with the hydrophobic S2 subsite with π-electrons with Arg188 and hydrophobic interaction with Met165 . The 3,5-dimethoxybenzamido moiety of the compound forms strong H-bonds with Asn142, Glu166 on the S1 subsite .Wissenschaftliche Forschungsanwendungen

Antioxidant and Anti-inflammatory Agents

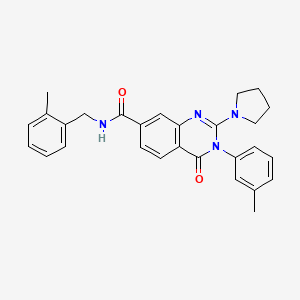

N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide, as part of the benzofused thiazole family, has been implicated in research focused on developing alternative antioxidant and anti-inflammatory agents. Benzofused thiazole analogues have historically been used as lead molecules in the design and development of various therapeutic agents, including those with anticancer, anti-inflammatory, antioxidant, and antiviral properties. In a study, benzofused thiazole derivatives showcased distinct anti-inflammatory activity and exhibited potential antioxidant activity against various reactive species. This research highlights the promise of these compounds in the development of new anti-inflammatory and antioxidant agents (Raut et al., 2020).

Broad Biological and Therapeutic Activities

The heterocyclic aromatic and bicyclic structure of benzothiazole, to which this compound is related, is foundational in many bioactive heterocycles and natural products. The benzothiazole nucleus serves as a principal moiety in numerous biologically active compounds. Over the years, this structure has been central in the development of a variety of therapeutic agents with a range of biological activities, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant activities. Notable drugs like Frentizole, Pramipexole, Thioflavin T, and Riluzole are based on the benzothiazole skeleton, signifying the compound's importance in pharmaceutical advancements (Sumit, Kumar, & Mishra, 2020).

Wirkmechanismus

Target of Action

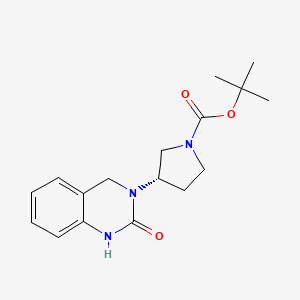

The primary target of N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide is the 3-Chymotrypsin-like cysteine protease (3CLpro) . This protease plays a crucial role in the replication of SARS-CoV-2, making it an attractive target for therapeutic intervention .

Mode of Action

The compound interacts with 3CLpro, inhibiting its activity . The exact binding mode of the compound with 3CLpro has been rationalized through molecular docking . This interaction results in the inhibition of viral replication, thereby mitigating the effects of the virus.

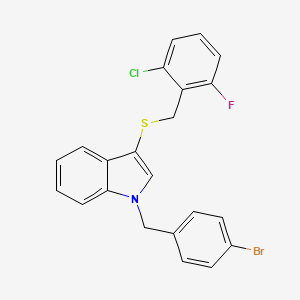

Biochemical Pathways

The compound affects the biochemical pathway involving the 3CLpro. By inhibiting this protease, the compound disrupts the replication of the virus, affecting the downstream effects of viral proliferation .

Result of Action

The result of the compound’s action is the inhibition of SARS-CoV-2 replication. By inhibiting the 3CLpro, the compound prevents the virus from proliferating, thereby potentially mitigating the effects of the infection .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The compound N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide has been found to interact with the 3-Chymotrypsin-like cysteine protease (3CL pro), an enzyme that plays a crucial role in viral replication . The compound has displayed inhibitory activity against SARS-CoV-2 3CL pro .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory activity against the 3CL pro enzyme . By inhibiting this enzyme, the compound can potentially interfere with the replication of viruses such as SARS-CoV-2 .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the 3CL pro enzyme and inhibiting its activity . Molecular docking studies have been performed to understand the binding mode of the compound with the enzyme .

Eigenschaften

IUPAC Name |

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3OS2/c22-16(17-19-12-7-3-4-8-13(12)23-17)21-18-20-15-11-6-2-1-5-10(11)9-14(15)24-18/h1-8H,9H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYQBBSVKMDTKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,5-dimethylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2453362.png)

![5-(1-adamantyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide](/img/structure/B2453363.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2453364.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2453369.png)

![benzo[d]thiazol-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2453370.png)

![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(4-methylbenzyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2453373.png)

![8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B2453374.png)

![2-(4-Ethoxyphenyl)-5-(oxan-3-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2453375.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2453380.png)